molecular formula C18H14O7 B1238665 Dihydromethylsterigmatocystin

Dihydromethylsterigmatocystin

Cat. No. B1238665
M. Wt: 342.3 g/mol
InChI Key: FAYWFTGEUVDVPA-ULCDLSAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydromethylsterigmatocystin is a member of sterigmatocystins.

Scientific Research Applications

Anticancer Effects

  • Dihydromethysticin (DHM), a compound related to dihydromethylsterigmatocystin, has been studied for its anticancer properties. In osteosarcoma cells, it induces apoptosis and disrupts the mitochondrial membrane potential through the modulation of the PI3K/Akt pathway, suggesting potential as a cancer therapy agent (Dai, Huang, & He, 2015).

  • Another study demonstrated the ability of DHM to inhibit colorectal cancer cell proliferation, migration, and invasion, and to promote apoptosis and cell cycle arrest. This effect is potentially mediated via the NLRC3/PI3K pathway, positioning DHM as a candidate for colorectal cancer treatment (Pan et al., 2020).

  • Research on leukemia cells showed that 7,8-dihydromethysticin, a compound structurally related to dihydromethylsterigmatocystin, inhibited cell proliferation and induced cell cycle arrest. It also suppressed cell migration and invasion, affecting the JAK/STAT signalling pathway and mitochondrial membrane potential (Xiao, Deng, Jiang, & Wang, 2021).

Neuroprotective and Neurophysiological Effects

  • Kawain and dihydromethysticin, related to dihydromethylsterigmatocystin, have shown protective effects against ischemic brain damage in rodent models. This suggests their potential use in neuroprotection, possibly mediated by constituents like methysticin and dihydromethysticin (Backhauß & Krieglstein, 1992).

  • The effects of kawain and dihydromethysticin on field potential changes in the hippocampus indicate their role in modulating NMDA receptors and voltage-dependent calcium channels, relevant for their anticonvulsant, analgesic, and anxiolytic properties (Walden et al., 1997).

Metabolic Pathways and Pharmacokinetics

  • A study on the metabolism of dihydromethysticin, a compound similar to dihydromethylsterigmatocystin, identified its metabolic profiles. Understanding these metabolic pathways is crucial for comprehending the disposition of such compounds (Cheng et al., 2022).

properties

Product Name

Dihydromethylsterigmatocystin

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

(3S,7R)-10,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1(12),2(9),10,14,16,18-hexaen-13-one

InChI

InChI=1S/C18H14O7/c1-22-16-12-13(20)11-8(19)3-2-4-9(11)24-15(12)10-7-5-6-23-18(7)25-17(10)14(16)21/h2-4,7,18-19,21H,5-6H2,1H3/t7-,18+/m0/s1

InChI Key

FAYWFTGEUVDVPA-ULCDLSAGSA-N

Isomeric SMILES

COC1=C(C2=C([C@@H]3CCO[C@@H]3O2)C4=C1C(=O)C5=C(C=CC=C5O4)O)O

Canonical SMILES

COC1=C(C2=C(C3CCOC3O2)C4=C1C(=O)C5=C(C=CC=C5O4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydromethylsterigmatocystin
Reactant of Route 2
Reactant of Route 2
Dihydromethylsterigmatocystin
Reactant of Route 3
Dihydromethylsterigmatocystin
Reactant of Route 4
Dihydromethylsterigmatocystin
Reactant of Route 5
Dihydromethylsterigmatocystin
Reactant of Route 6
Dihydromethylsterigmatocystin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.